

Application Notes and Protocols for Labeling Antibodies with OG 488, SE

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Compound of Interest

Compound Name: OG 488, SE

Cat. No.: B8198335

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Introduction

Oregon Green™ 488, succinimidyl ester (**OG 488, SE**) is a high-performance, amine-reactive fluorescent dye commonly used for the covalent labeling of proteins, particularly antibodies. The succinimidyl ester moiety reacts efficiently with primary amines (such as the side chain of lysine residues) on the target protein to form a stable amide bond.^{[1][2][3]} This results in a fluorescently labeled antibody that can be used in a variety of applications, including immunofluorescence microscopy, flow cytometry, and fluorescence in situ hybridization (FISH).^[4] OG 488 is a fluorinated analog of fluorescein, offering greater photostability and a lower pKa (~4.7), which makes its fluorescence essentially pH-insensitive in the physiological pH range.^{[5][6]}

These application notes provide a detailed protocol for the successful conjugation of **OG 488, SE** to antibodies, guidance on reaction optimization, and methods for characterizing the final conjugate.

Quantitative Data Summary

Successful antibody labeling requires careful control of several experimental parameters. The following tables summarize key quantitative data for labeling immunoglobulin G (IgG) antibodies with **OG 488, SE**.

Table 1: Recommended Reaction Conditions

Parameter	Recommended Value	Notes
Antibody Concentration	2 - 10 mg/mL	Higher concentrations (>5 mg/mL) generally lead to greater labeling efficiency.[1][7][8] Concentrations below 2 mg/mL will significantly decrease the reaction efficiency.[7][9]
Reaction Buffer	0.1 M Sodium Bicarbonate	Other amine-free buffers such as 50 mM sodium phosphate can also be used.[10]
Reaction pH	8.0 - 9.0	The reaction is most efficient at a slightly basic pH to ensure primary amines are deprotonated.[10][11]
Dye-to-Antibody Molar Ratio	5:1 to 20:1	The optimal ratio should be determined empirically for each antibody. A 15:1 ratio is a common starting point.[11]
Reaction Time	1 hour	Incubation for 1 hour at room temperature is typically sufficient.[1][11]
Reaction Temperature	Room Temperature	The reaction is generally performed at room temperature.[11]

Table 2: **OG 488, SE** Properties

Property	Value
Excitation Maximum (Ex)	~496 nm[5][6]
Emission Maximum (Em)	~524 nm[5][6]
Molecular Weight	~509.38 g/mol [6]
Reactive Group	N-hydroxysuccinimidyl (NHS) ester[2]
Target Functional Group	Primary amines (-NH ₂)[2]

Experimental Protocols

This protocol is optimized for labeling approximately 1 mg of an IgG antibody. The procedure can be scaled up or down, maintaining the same molar ratios of the reagents.

Materials and Reagents

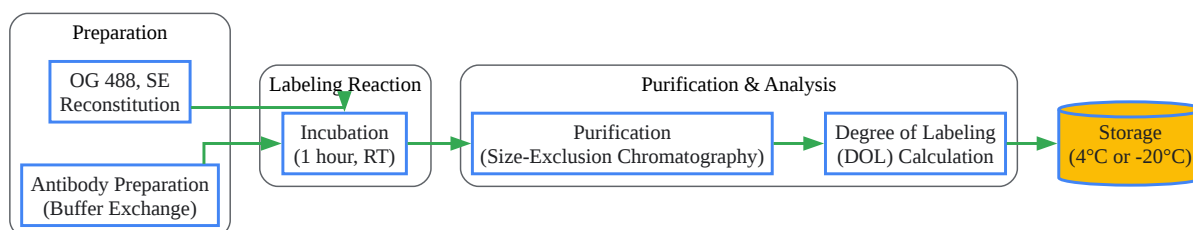
- IgG antibody to be labeled (in an amine-free buffer)
- **OG 488, SE**
- Anhydrous Dimethyl Sulfoxide (DMSO)[1]
- 1 M Sodium Bicarbonate (pH 8.3)[1]
- Phosphate-Buffered Saline (PBS)
- Purification column (e.g., Sephadex G-25)[1]
- Bovine Serum Albumin (BSA) (optional, for storage)[1]
- Sodium Azide (optional, for storage)[1]

Antibody Preparation (Pre-Labeling)

For optimal labeling, the antibody must be in an amine-free buffer such as PBS.[3][9] If the antibody solution contains amine-containing substances like Tris, glycine, or ammonium ions, or stabilizing proteins like BSA, a buffer exchange must be performed.[7][12] This can be

achieved through dialysis, spin filtration, or desalting columns.[10] The final antibody concentration should be at least 2 mg/mL.[9]

Experimental Workflow



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Figure 1. Experimental workflow for antibody labeling with **OG 488, SE**.

Detailed Protocol

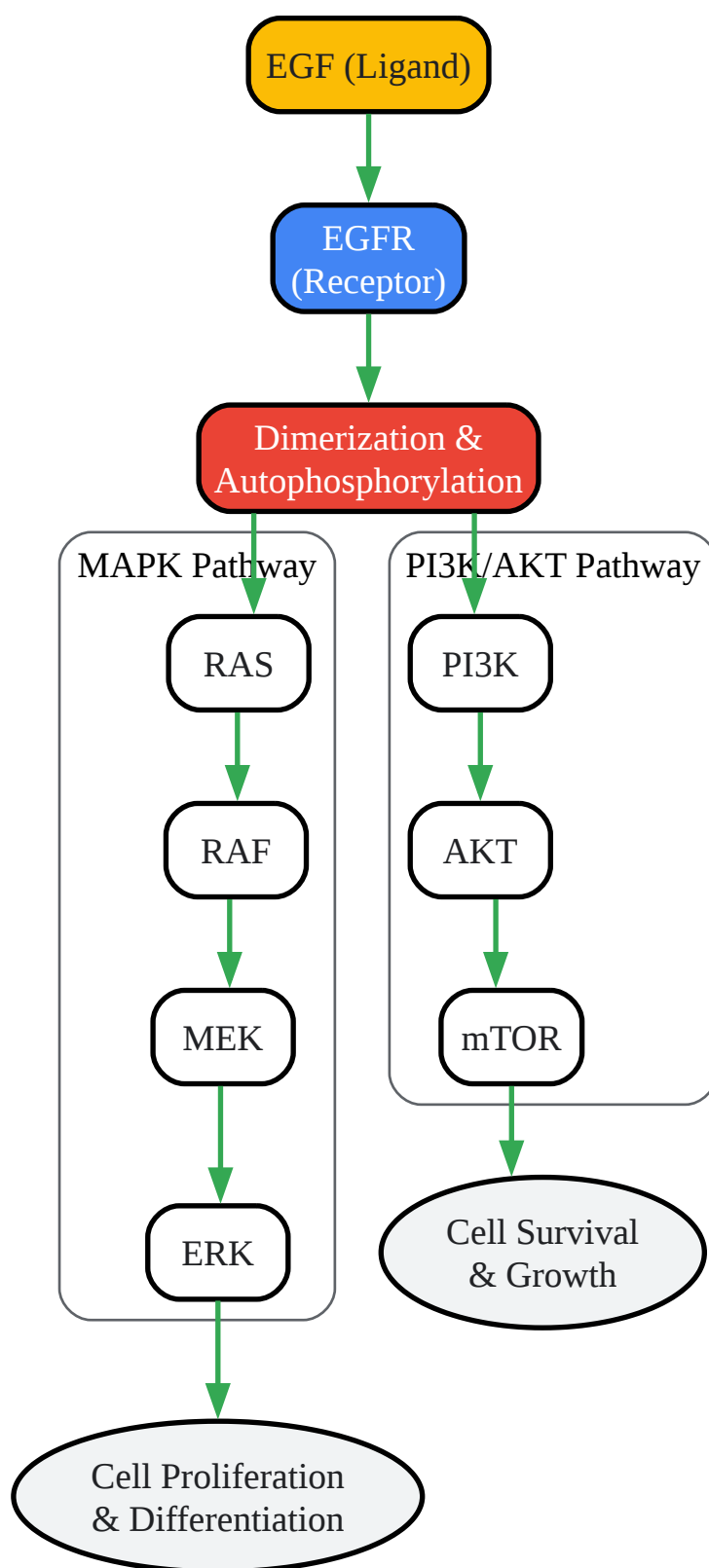
- Prepare the Antibody Solution:
 - Adjust the purified antibody concentration to 2-10 mg/mL in 0.1 M sodium bicarbonate buffer (pH 8.3).[1][7] If the antibody is in PBS, add 1/10th volume of 1 M sodium bicarbonate to the antibody solution.[1]
- Prepare the **OG 488, SE** Stock Solution:
 - Allow the vial of **OG 488, SE** to warm to room temperature before opening.[1]
 - Prepare a 10 mM stock solution of the dye by dissolving it in anhydrous DMSO.[11] For example, dissolve 1 mg of **OG 488, SE** (MW ~509.38) in approximately 196 μ L of DMSO.
 - Vortex briefly to ensure the dye is fully dissolved.[1] The dye stock solution should be used immediately as NHS esters are moisture-sensitive and can hydrolyze over time.[11]

- Labeling Reaction:
 - While gently stirring, add the calculated volume of the 10 mM **OG 488, SE** stock solution to the antibody solution. A typical starting point is a 15:1 molar ratio of dye to antibody.[\[11\]](#)
 - Incubate the reaction mixture for 1 hour at room temperature, protected from light.[\[1\]](#)[\[11\]](#)
- Purification of the Labeled Antibody:
 - Immediately after the incubation, separate the labeled antibody from the unreacted dye using a size-exclusion chromatography column (e.g., Sephadex G-25) equilibrated with PBS.[\[1\]](#)
 - Collect the fractions containing the fluorescently labeled antibody. The labeled antibody will elute first, followed by the smaller, unreacted dye molecules.
- Determination of the Degree of Labeling (DOL):
 - The DOL, which is the average number of dye molecules conjugated to each antibody molecule, can be determined spectrophotometrically.
 - Measure the absorbance of the purified conjugate at 280 nm (A_{280}) and at the maximum absorbance of OG 488, which is approximately 496 nm (A_{496}).
 - The protein concentration can be calculated using the following formula:
 - Protein Concentration (M) = $[A_{280} - (A_{496} \times CF)] / \epsilon_{\text{protein}}$
 - Where CF is the correction factor for the dye's absorbance at 280 nm (for OG 488, this is typically around 0.11), and $\epsilon_{\text{protein}}$ is the molar extinction coefficient of the antibody (for IgG, $\sim 210,000 \text{ M}^{-1}\text{cm}^{-1}$).
 - The dye concentration can be calculated using:
 - Dye Concentration (M) = $A_{496} / \epsilon_{\text{dye}}$
 - Where ϵ_{dye} is the molar extinction coefficient of OG 488 ($\sim 70,000 \text{ M}^{-1}\text{cm}^{-1}$).

- The DOL is then calculated as:
 - $\text{DOL} = \text{Dye Concentration} / \text{Protein Concentration}$
- For optimal performance, a DOL of 4-8 is generally recommended for IgG antibodies.[3]
- Storage of the Labeled Antibody:
 - Store the purified antibody-dye conjugate at 4°C, protected from light.[3] For long-term storage, the conjugate can be aliquoted and stored at -20°C.[3] Adding a stabilizing protein like BSA (to a final concentration of 1-10 mg/mL) and a preservative like sodium azide (0.02%) can improve stability.[1][3]

Application: Visualization of EGFR Signaling Pathway

Fluorescently labeled antibodies are powerful tools for visualizing cellular components and signaling pathways. An example application is the use of an OG 488-labeled anti-EGFR antibody to study the Epidermal Growth Factor Receptor (EGFR) signaling pathway in immunofluorescence microscopy. EGFR is a transmembrane receptor that, upon binding to its ligand (e.g., EGF), dimerizes and initiates downstream signaling cascades that regulate cell proliferation, survival, and differentiation.[4]



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Figure 2. Simplified EGFR signaling pathway.

An antibody targeting the extracellular domain of EGFR and labeled with OG 488 can be used to visualize the receptor's localization on the cell surface. Upon stimulation with EGF, the internalization of the receptor can be tracked as it moves from the plasma membrane to endosomes, providing insights into receptor trafficking and signaling dynamics.

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